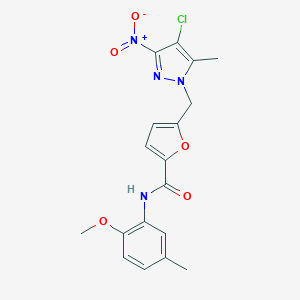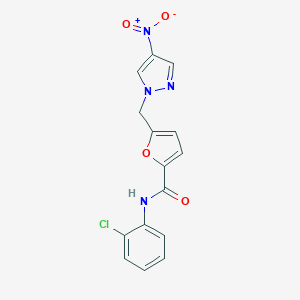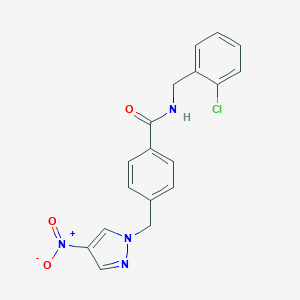![molecular formula C19H19BrN4O4S B213871 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-furamide](/img/structure/B213871.png)
5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-furamide is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. This compound belongs to the class of furamide derivatives and has shown promising results in various studies.
作用机制
The mechanism of action of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-furamide involves the inhibition of specific enzymes and signaling pathways. The compound has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE-5). It also inhibits the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the production of pro-inflammatory cytokines. The compound has also been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-furamide have been extensively studied. The compound has been found to have anti-inflammatory, anti-cancer, and neuroprotective effects. It has also been found to regulate glucose and lipid metabolism. The compound has been shown to inhibit the production of pro-inflammatory cytokines and induce apoptosis in cancer cells. It has also been found to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the advantages of using 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-furamide in lab experiments is its potential therapeutic applications. The compound has shown promising results in various studies and has the potential to be developed into a drug. Another advantage is the well-established synthesis method, which allows for the production of large quantities of the compound.
One of the limitations of using 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-furamide in lab experiments is its potential toxicity. The compound has been found to be toxic in high doses and may have side effects. Another limitation is the lack of human studies, which makes it difficult to determine the safety and efficacy of the compound in humans.
未来方向
There are several future directions for the study of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-furamide. One direction is to conduct more studies on the safety and efficacy of the compound in humans. Another direction is to investigate the potential of the compound in the treatment of other diseases such as diabetes and cardiovascular disease. Additionally, further studies can be conducted to elucidate the mechanism of action of the compound and identify potential targets for drug development. Finally, the synthesis method can be optimized to improve the yield and purity of the compound.
合成方法
The synthesis of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-furamide involves several steps. The first step involves the reaction of 4-bromo-1H-pyrazole with formaldehyde to form 4-bromo-1H-pyrazole-5-carbaldehyde. The second step involves the reaction of 4-bromo-1H-pyrazole-5-carbaldehyde with N-(4-(aminosulfonyl)phenyl)pyrrolidine to form 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-furamide. The final product is obtained after purification and characterization.
科学研究应用
5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-furamide has been studied extensively for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders. The compound has been found to inhibit the growth of cancer cells and induce apoptosis. It has also shown anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, the compound has shown potential in the treatment of neurological disorders such as Alzheimer's disease.
属性
产品名称 |
5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-furamide |
|---|---|
分子式 |
C19H19BrN4O4S |
分子量 |
479.3 g/mol |
IUPAC 名称 |
5-[(4-bromopyrazol-1-yl)methyl]-N-(4-pyrrolidin-1-ylsulfonylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C19H19BrN4O4S/c20-14-11-21-23(12-14)13-16-5-8-18(28-16)19(25)22-15-3-6-17(7-4-15)29(26,27)24-9-1-2-10-24/h3-8,11-12H,1-2,9-10,13H2,(H,22,25) |
InChI 键 |
APQYGCPRHOJNFQ-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)CN4C=C(C=N4)Br |
规范 SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)CN4C=C(C=N4)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(2-fluorophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acrylamide](/img/structure/B213788.png)


![2-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B213794.png)
![1-[3-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)benzoyl]-3-methylpiperidine](/img/structure/B213795.png)


![N-[1-(1-adamantyl)ethyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B213798.png)


![N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B213803.png)
![N-(2-carbamoylphenyl)-5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B213806.png)
![N-[4-(acetylamino)phenyl]-3-(3-bromo-1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide](/img/structure/B213808.png)
